molecular formula C8H18N2O B12430062 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol

Cat. No.: B12430062
M. Wt: 158.24 g/mol
InChI Key: VDMURYIBJNVHLD-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol (CAS: 1251099-75-8) is a pyrrolidine-based tertiary alcohol with significant importance in medicinal chemistry and drug discovery . This compound features a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol, characterized by a 2-methylpropan-2-ol group linked to a 3-aminopyrrolidine ring via a nitrogen atom . This unique molecular architecture, incorporating both hydrophilic (alcohol and amine groups) and hydrophobic (methyl groups and pyrrolidine ring) properties, makes it a versatile scaffold and valuable building block in pharmaceutical research . The compound serves as a key synthetic intermediate in the development of various therapeutic agents. Research indicates that structurally similar pyrrolidine derivatives have demonstrated promising biological activities, particularly as potent antibacterial agents against Gram-positive pathogens, with some derivatives showing significantly enhanced potency compared to established antibiotics like ciprofloxacin . Furthermore, the 3-aminopyrrolidine moiety is recognized as a privileged structure in drug design, frequently employed in the synthesis of kinase inhibitors and other targeted therapies . The stereochemistry of the pyrrolidine ring can significantly influence biological activity, with different enantiomers exhibiting distinct receptor binding properties and metabolic stability . Preliminary toxicological assessments and pharmacokinetic studies of related derivatives have shown favorable profiles, suggesting that structural modifications can optimize therapeutic efficacy while minimizing adverse effects . As a research chemical, it provides medicinal chemists with a flexible template for structure-activity relationship studies and molecular optimization. The compound is offered exclusively for research applications and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C8H18N2O/c1-8(2,11)6-10-4-3-7(9)5-10/h7,11H,3-6,9H2,1-2H3

InChI Key

VDMURYIBJNVHLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCC(C1)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Alkylation of 3-Aminopyrrolidine

The most widely reported method involves the alkylation of 3-aminopyrrolidine with 2-methylpropan-2-ol derivatives. Key variations include:

Direct Alkylation with 2-Methylpropan-2-ol
  • Reagents : 3-Aminopyrrolidine, 2-methylpropan-2-ol, acid catalyst (e.g., HCl).
  • Conditions : Reflux in tetrahydrofuran (THF) or methanol at 75–80°C for 16–20 hours.
  • Mechanism : Nucleophilic substitution (SN2) at the hydroxyl oxygen of 2-methylpropan-2-ol, facilitated by protonation of the alcohol group.
  • Yield : 70–85% after purification via solvent evaporation and recrystallization.
Use of Alkyl Halides as Electrophiles
  • Reagents : 3-Aminopyrrolidine, 2-bromo-2-methylpropan-1-ol.
  • Conditions : Base-mediated reaction (e.g., K₂CO₃) in acetonitrile at 60°C.
  • Advantages : Higher regioselectivity due to the stability of the bromo intermediate.
  • Yield : ~80% with minimal byproducts.

Reductive Amination

This method is preferred for stereochemical control, particularly for obtaining the (S)-enantiomer:

Chiral Synthesis via Borane Complexes
  • Reagents : (S)-3-Aminopyrrolidine, 2-methylpropan-2-one, sodium borohydride (NaBH₄).
  • Conditions : Methanol solvent at 0–5°C, followed by gradual warming to room temperature.
  • Key Step : Imine formation between the ketone and amine, followed by stereoselective reduction.
  • Yield : 65–75% enantiomeric excess (ee) >98%.
Catalytic Hydrogenation
  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
  • Conditions : H₂ gas (1–3 atm) in ethanol at 50°C.
  • Outcome : Efficient but requires stringent control over reaction parameters to avoid over-reduction.

Nucleophilic Substitution with Epoxides

A less common but scalable approach involves epoxide ring-opening:

  • Reagents : 3-Aminopyrrolidine, 2-methylpropylene oxide.
  • Conditions : Acidic or basic conditions (e.g., H₂SO₄ or NaOH) in water or THF.
  • Mechanism : Epoxide activation followed by nucleophilic attack by the amine.
  • Yield : 60–70% with side products from diol formation.

Optimization and Industrial Considerations

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity THF > MeOH > EtOH Higher polarity improves solubility of intermediates.
Temperature 70–80°C (reflux) Accelerates kinetics but risks decomposition above 85°C.

Catalytic Systems

  • Acid Catalysts : HCl or H₂SO₄ enhance electrophilicity but may protonate the amine, reducing reactivity.
  • Base Catalysts : K₂CO₃ or NaHCO₃ improve nucleophilicity but require anhydrous conditions.

Purification Strategies

  • Crystallization : Isopropanol/water mixtures (2:1 v/v) yield >95% pure product.
  • Chromatography : Silica gel with ethyl acetate/hexane (4:1) for enantiomer separation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereocontrol Scalability
Direct Alkylation 70–85 90–95 Low High
Reductive Amination 65–75 98–99 High Moderate
Epoxide Ring-Opening 60–70 85–90 Moderate Low

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol is a chemical compound with the molecular formula C8H18N2OC_8H_{18}N_2O and a molar mass of 158.24 g/mol. It features a pyrrolidine ring, which contributes to its biological activity and potential therapeutic applications. The systematic name for this compound is 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol, and its CAS number is 1567866-78-7.

Scientific Research Applications

Medicinal Chemistry and Pharmacology
The primary applications of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol are in medicinal chemistry and pharmacology, with its potential as a therapeutic agent for neurological disorders being explored. Research suggests it can modulate calcium channels and influence neurotransmitter release. The compound may also serve as a building block for synthesizing more complex pharmaceutical compounds.

Biological Activity
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. It has been studied for its potential effects on calcium channels and its role in neurological pathways. The compound's structural features suggest it may interact with various receptors, possibly influencing synaptic transmission and neuroprotection.

Interaction Studies
Interaction studies have focused on understanding how 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol interacts with various biological targets. These studies often employ techniques such as radiolabeled ligand binding assays and electrophysiological recordings to assess its effects on ion channels and receptors. Preliminary results suggest that this compound may have selective activity against certain calcium channel subtypes, indicating its potential for targeted therapeutic applications.

Histamine H3 Receptor Antagonists
Piperazine and aminopyrrolidine compounds, including 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol, may act as Histamine H3 receptor antagonists . Such antagonists comprise a potential treatment for a variety of disorders affecting cognition, such as Alzheimer's disease, Parkinson's disease, Attention Deficit and Hyperactivity Disorder, Schizophrenia, Foetal Alcohol Syndrome, Mild Cognitive Impairment, Age-related Memory Dysfunction, and Down Syndrome . They may also be used to treat sleep disorders like hypersomnia and narcolepsy, as well as energy homeostasis disorders like obesity .

Quinolone Antibiotics
The addition of a 3-methoximine-4-aminomethyl-pyrrolidin-1-yl group to the C7 position of quinolone antibiotics improves anti-Gram-positive activity and overcomes physical disadvantages compared with the pyrrolidine group alone, as well as improving the drug's potency .

Chemical Reactivity and Synthesis

Chemical Reactivity
The chemical reactivity of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol can be influenced by its functional groups. The amino group can participate in nucleophilic substitution reactions, while the alcohol group can undergo dehydration or esterification reactions. The compound may also react with various electrophiles due to the presence of the nitrogen atom in the pyrrolidine ring, leading to diverse derivatives that could have enhanced properties or activities.

Synthesis
Several synthetic routes have been developed to produce 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol. One common method involves the reaction of 2-methylpropan-2-ol with pyrrolidine derivatives under acidic conditions. This process typically requires careful control of temperature and reaction time to ensure high yields and purity of the final product. Alternative methods may utilize different starting materials or catalysts to achieve similar outcomes.

Structural Similarities

Several compounds share structural similarities with 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol:

Compound NameStructural FeaturesUnique Aspects
3-AminopyrrolidinePyrrolidine ring with amino groupBasic structure; less bulky
2-Methylpropan-2-amino alcoholAlcohol group similar to 1-(3-Aminopyrrolidin...Lacks pyrrolidine structure
N-MethylpyrrolidineMethylated version of pyrrolidineDifferent methylation pattern

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. Additionally, the compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol, differing primarily in the amine-containing ring or substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol C₇H₁₆N₂O 144.22 Azetidine (4-membered ring) instead of pyrrolidine
3-(1-Amino-2-methylpropan-2-yl)-1-methylpiperidin-3-ol C₁₀H₂₂N₂O 186.29 Piperidine (6-membered ring), methyl substituent
1-(Dibenzylamino)-2-methylpropan-2-ol C₁₈H₂₃NO 269.38 Dibenzylamino group instead of pyrrolidine
Key Observations:
  • Lipophilicity : The piperidine derivative’s larger ring and methyl group may increase lipophilicity, influencing membrane permeability in biological systems .
  • Bulkiness: The dibenzylamino analog’s bulky substituents reduce solubility but enhance hydrophobic interactions in binding pockets .

Chemical and Physical Properties

Solubility and Reactivity
  • Azetidine Analog : Smaller ring size may reduce solubility due to increased rigidity but enhance nucleophilic reactivity at the amine site .
  • Piperidine Derivative : The methyl group on the piperidine ring could sterically hinder interactions, while the hydroxyl group retains hydrogen-bonding capacity .
Stability
  • Pyrrolidine and piperidine derivatives are generally stable under physiological conditions, whereas azetidine’s ring strain might predispose it to ring-opening reactions .
Antimicrobial Potential
  • Pyrrolidine-containing compounds, such as 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one, exhibit antimicrobial activity, suggesting that the target compound’s pyrrolidine-amine group could interact with bacterial targets .
  • The dibenzylamino analog’s bulky structure may limit antimicrobial efficacy due to reduced penetration .
Therapeutic Targets
  • The target compound’s amine group could modulate similar pathways.

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol, also known by its systematic name 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C₈H₁₈N₂O, and it has a molar mass of 158.24 g/mol. The compound features a pyrrolidine ring that contributes to its interactions with various biological systems, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The structural characteristics of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol are crucial for its biological activity. The presence of both an amino group and an alcohol group allows for diverse chemical reactivity, including potential interactions with neurotransmitter systems.

PropertyValue
Chemical FormulaC₈H₁₈N₂O
Molecular Weight158.24 g/mol
CAS Number1567866-78-7
AppearanceLiquid
Storage Temperature4 °C

Research indicates that 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol acts primarily as a modulator of neurotransmitter systems. It has been shown to influence calcium channels and affect synaptic transmission, which could be beneficial in treating neurological disorders. The compound's ability to interact with various receptors suggests it may have neuroprotective properties.

Interaction Studies

Studies employing radiolabeled ligand binding assays and electrophysiological recordings have demonstrated that this compound exhibits selective activity against certain calcium channel subtypes. This selectivity indicates its potential for targeted therapeutic applications, particularly in conditions where calcium channel modulation is beneficial.

Biological Activity

The biological activity of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol includes:

Neurotransmitter Modulation:

  • It has been studied for its effects on neurotransmitter release and synaptic plasticity.

Calcium Channel Interaction:

  • Preliminary data suggest that the compound may selectively inhibit or activate specific calcium channels, which are critical in various physiological processes.

Potential Therapeutic Applications:

  • Ongoing research is exploring its use in treating neurological disorders such as epilepsy and anxiety disorders due to its modulatory effects on neurotransmission.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol:

  • Calcium Channel Blockers:
    • Case studies indicate that compounds targeting calcium channels can significantly reduce seizure frequency in animal models of epilepsy.
  • Neuroprotective Effects:
    • Research on related compounds has shown promise in protecting neuronal cells from oxidative stress, suggesting a potential role for 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol in neuroprotection.

Synthesis and Derivatives

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol typically involves the reaction of 2-methylpropan-2-ol with pyrrolidine derivatives under controlled acidic conditions. This process can yield high purity products suitable for biological testing.

Synthetic Route Overview:

  • Starting Materials: 2-Methylpropan-2-ol and pyrrolidine derivatives.
  • Reaction Conditions: Acidic medium, controlled temperature.
  • Yield Optimization: Careful monitoring of reaction time and conditions to maximize yield.

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